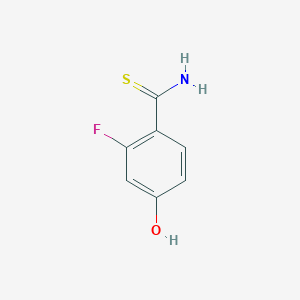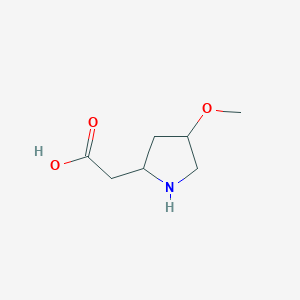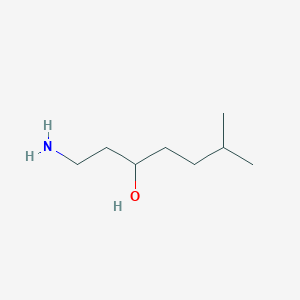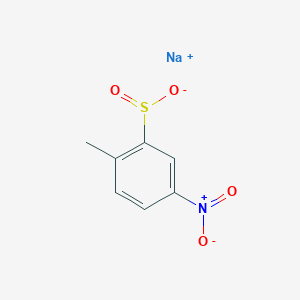
2-Fluoro-4-hydroxybenzene-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-hydroxybenzene-1-carbothioamide is an organic compound with the molecular formula C₇H₆FNOS and a molecular weight of 171.19 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a carbothioamide group attached to a benzene ring. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluoro-4-hydroxybenzaldehyde with thiourea under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for 2-Fluoro-4-hydroxybenzene-1-carbothioamide are not well-documented, the compound is generally produced in small quantities for research purposes. Industrial production would likely involve similar synthetic routes as those used in laboratory settings, with optimization for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-hydroxybenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbothioamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 2-fluoro-4-oxo-benzene-1-carbothioamide.
Reduction: Formation of 2-fluoro-4-hydroxybenzene-1-amine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-hydroxybenzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-hydroxybenzene-1-carbothioamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and carbothioamide group can influence the compound’s binding affinity and specificity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-4-hydroxybenzene-1-carboxamide
- 2-Fluoro-4-hydroxybenzene-1-sulfonamide
- 2-Fluoro-4-hydroxybenzene-1-thioamide
Uniqueness
2-Fluoro-4-hydroxybenzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions and influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C7H6FNOS |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-fluoro-4-hydroxybenzenecarbothioamide |
InChI |
InChI=1S/C7H6FNOS/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3,10H,(H2,9,11) |
InChI-Schlüssel |
ICCQTOGHNGSILO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)F)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13216716.png)



![2-[2-(2-Methylpropanesulfonyl)ethyl]piperidine](/img/structure/B13216740.png)



![1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13216777.png)
![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one](/img/structure/B13216784.png)
![tert-Butyl 2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B13216790.png)
![6-(3-Chloropropyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13216796.png)
![Methyl 2-[4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13216804.png)
![tert-Butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13216810.png)
